4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15894664
Molecular Formula: C14H11Cl2N3
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11Cl2N3 |
|---|---|
| Molecular Weight | 292.2 g/mol |
| IUPAC Name | 4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3 |
| Standard InChI Key | VVFHRCVJCUDXNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:
-
A 4-chloro group on the pyrimidine ring.
-
A 3-chlorophenyl group at the 7-position.
-
Methyl groups at the 5- and 6-positions.
This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂N₃ | |
| Molecular Weight | 292.16 g/mol | |
| Exact Mass | 291.033 g/mol | |
| PSA (Polar Surface Area) | 30.71 Ų | |
| LogP (Partition Coefficient) | 4.34 |
The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for biological applications .
Synthesis and Optimization
Key Synthetic Routes
The most efficient synthesis involves POCl₃-mediated chlorination of 4-hydroxy-5,6-dimethyl-7-(3-chlorophenyl)amino pyrrolo[2,3-d]pyrimidine :
Reaction Steps:
-
Substrate Preparation: The hydroxy precursor is dissolved in phosphorus oxychloride (POCl₃).
-
Reflux Conditions: Heating under reflux for 1 hour facilitates nucleophilic substitution, replacing the hydroxyl group with chlorine.
-
Workup: The reaction mixture is quenched with ice water, yielding the crude product, which is filtered and dried.
Industrial Scalability
While lab-scale synthesis uses POCl₃, industrial production may employ continuous flow reactors to enhance yield and purity, as seen in analogous pyrrolopyrimidine syntheses. Catalytic systems, such as palladium-based catalysts, could further optimize cross-coupling reactions for introducing aryl groups .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. Its chloro and methyl substituents enhance binding affinity to kinase domains involved in inflammatory cascades .
In Vitro Findings:
-
IC₅₀: 0.8 µM against TNF-α production in macrophages.
-
Selectivity: 10-fold higher potency compared to non-chlorinated analogs .
Antioxidant Properties
The chlorophenyl moiety scavenges reactive oxygen species (ROS), as demonstrated in lipid peroxidation assays. Synergistic effects with methyl groups enhance stability under oxidative conditions .
Therapeutic Applications
Inflammatory Diseases
Preclinical models suggest utility in:
-
Rheumatoid Arthritis: Reduced joint inflammation in murine models.
-
Neuroinflammation: Attenuated microglial activation in Alzheimer’s disease paradigms.
Oncology
Potential applications include:
-
Breast Cancer: Analogous compounds inhibit HER2-positive cell lines (IC₅₀: 1.2 µM).
-
Leukemia: Topoisomerase inhibition leads to 60% apoptosis in Jurkat cells.
Metabolic Disorders
Emerging evidence links pyrrolopyrimidines to AMPK activation, a target for diabetes and obesity .
Comparative Analysis with Structural Analogs
The 3-chlorophenyl and dimethyl groups in the subject compound optimize target selectivity and metabolic stability compared to analogs .
Future Research Directions
Structural Modifications
-
Halogen Replacement: Substituting chlorine with fluorine may improve pharmacokinetics.
-
Heterocyclic Fusion: Incorporating triazole rings could enhance aqueous solubility .
Targeted Delivery Systems
Nanoparticle encapsulation using PEGylated liposomes may reduce off-target effects, as demonstrated for related kinase inhibitors .
Clinical Translation
Phase I trials should assess:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume